N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine
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Overview
Description
N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine is a complex organic compound characterized by the presence of bromine, nitro, and glycine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine typically involves multiple steps, starting with the bromination of a suitable precursor. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The nitro group is introduced through nitration, which involves the reaction of the precursor with a nitrating agent such as nitric acid. The final step involves the coupling of the brominated and nitrated intermediate with glycine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and nitration processes, followed by purification steps to isolate the final product. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylglycine derivatives.
Scientific Research Applications
N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular pathways and processes, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}alanine: Similar structure but with alanine instead of glycine.
N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}serine: Similar structure but with serine instead of glycine.
Uniqueness
N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine is unique due to the presence of the glycine moiety, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
143391-43-9 |
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Molecular Formula |
C17H14Br2N2O5 |
Molecular Weight |
486.1 g/mol |
IUPAC Name |
2-[4-[2,3-dibromo-3-(4-nitrophenyl)propanoyl]anilino]acetic acid |
InChI |
InChI=1S/C17H14Br2N2O5/c18-15(10-3-7-13(8-4-10)21(25)26)16(19)17(24)11-1-5-12(6-2-11)20-9-14(22)23/h1-8,15-16,20H,9H2,(H,22,23) |
InChI Key |
WDQAAPPZMCNHDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)C2=CC=C(C=C2)NCC(=O)O)Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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